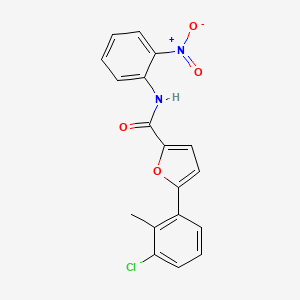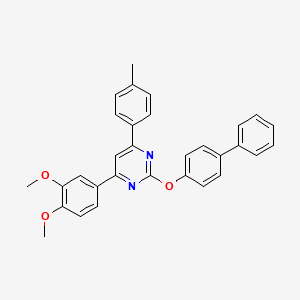
2-(4-biphenylyloxy)-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-biphenylyloxy)-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine is a compound that has gained significant attention in the field of scientific research due to its potential use in various applications. This compound is a pyrimidine derivative that has shown promising results in various studies, particularly in the field of cancer research. In
Mécanisme D'action
The exact mechanism of action of 2-(4-biphenylyloxy)-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine is not fully understood. However, studies suggest that this compound exerts its anti-cancer activity by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, this compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-biphenylyloxy)-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine has a number of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, as well as induce apoptosis in cancer cells. Additionally, this compound has also been shown to have anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-biphenylyloxy)-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against various cancer cell lines, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research on 2-(4-biphenylyloxy)-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine. One area of research could focus on further exploring the mechanism of action of this compound, in order to better understand how it exerts its anti-cancer and anti-inflammatory effects. Additionally, further studies could be conducted to determine the efficacy of this compound in in vivo models of cancer. Finally, research could also focus on developing more efficient and cost-effective methods for synthesizing this compound, in order to facilitate its use in further research.
Méthodes De Synthèse
The synthesis of 2-(4-biphenylyloxy)-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine involves a multi-step process that includes the reaction of 4-methyl-3-nitrobenzoic acid with 4-bromobiphenyl in the presence of a palladium catalyst to form 4-(4-bromophenyl)-3-nitrobenzoic acid. This is followed by the reaction of 3,4-dimethoxyphenylboronic acid with the bromide compound in the presence of a palladium catalyst to form 4-(4-biphenylyloxy)-3,5-dimethoxybenzoic acid. Finally, the pyrimidine derivative is synthesized by reacting the biphenylyloxy compound with 4-methylphenylisocyanate in the presence of triethylamine.
Applications De Recherche Scientifique
2-(4-biphenylyloxy)-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidine has been studied extensively for its potential use in cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has also been studied for its potential use as an anti-inflammatory agent.
Propriétés
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-phenylphenoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2O3/c1-21-9-11-24(12-10-21)27-20-28(25-15-18-29(34-2)30(19-25)35-3)33-31(32-27)36-26-16-13-23(14-17-26)22-7-5-4-6-8-22/h4-20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYFKJGIFJKYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)OC3=CC=C(C=C3)C4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-phenylphenoxy)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[2-(methylthio)-5-pyrimidinyl]carbonyl}morpholine](/img/structure/B4923314.png)

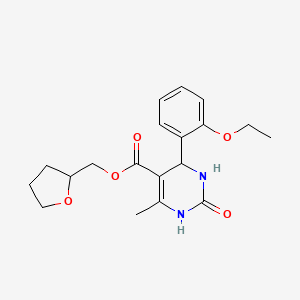
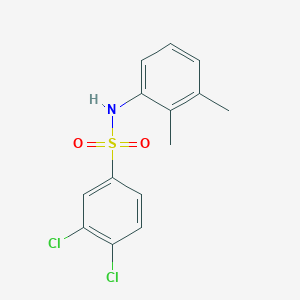
![(2E)-N-{[7-(1-benzofuran-2-ylcarbonyl)-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B4923349.png)
![N-[1-(benzyloxy)-2,2,2-trichloroethyl]-3,4-dimethoxybenzamide](/img/structure/B4923350.png)
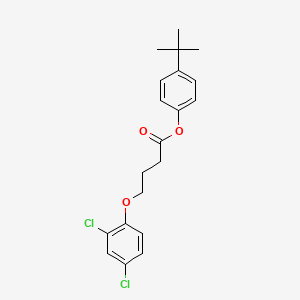

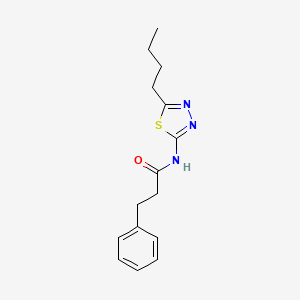
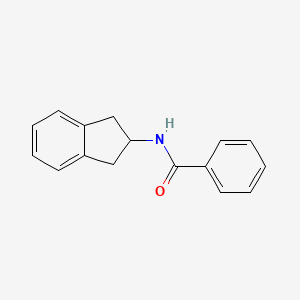

![1-cyclohexyl-2-(4-methoxy-3-methylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4923405.png)
